molecular formula C16H16N4O3 B11064636 5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11064636
M. Wt: 312.32 g/mol
InChI Key: KRYHOMFGRAJTCE-UHFFFAOYSA-N
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Description

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound with a pyridazine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as cyano, methoxy, and carboxamide, contributes to its diverse reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multicomponent reactions. One common method involves the reaction of aromatic aldehydes, ethyl 2-cyanoacetate, and S-benzylisothiourea hydrochloride in methanol . This one-pot reaction is advantageous due to its short reaction time, mild conditions, and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, can be applied to scale up the synthesis process. For example, the use of meglumine as a biodegradable catalyst in multicomponent reactions has been reported .

Chemical Reactions Analysis

Types of Reactions

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and carboxamide groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups, which confer distinct reactivity and potential biological activity. Its pyridazine core differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

5-cyano-1-(4-methoxyphenyl)-N,N,4-trimethyl-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C16H16N4O3/c1-10-13(9-17)15(21)20(18-14(10)16(22)19(2)3)11-5-7-12(23-4)8-6-11/h5-8H,1-4H3

InChI Key

KRYHOMFGRAJTCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1C(=O)N(C)C)C2=CC=C(C=C2)OC)C#N

Origin of Product

United States

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